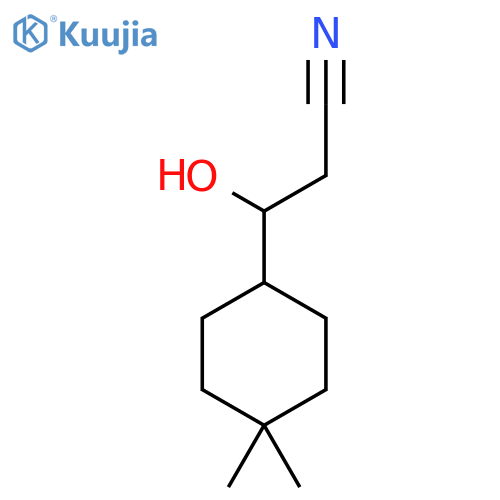Cas no 1864164-73-7 (3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile)

1864164-73-7 structure
商品名:3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile
CAS番号:1864164-73-7
MF:C11H19NO
メガワット:181.274663209915
CID:5295654
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile
- CID 126984828
- 3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile
-
- インチ: 1S/C11H19NO/c1-11(2)6-3-9(4-7-11)10(13)5-8-12/h9-10,13H,3-7H2,1-2H3
- InChIKey: XHCWJSNAVWSSMT-UHFFFAOYSA-N
- ほほえんだ: OC(CC#N)C1CCC(C)(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 44
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764727-1.0g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
| Enamine | EN300-764727-2.5g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
| Enamine | EN300-764727-5.0g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
| Enamine | EN300-764727-10.0g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
| Enamine | EN300-764727-0.25g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
| Enamine | EN300-764727-0.5g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
| Enamine | EN300-764727-0.05g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
| Enamine | EN300-764727-0.1g |
3-(4,4-dimethylcyclohexyl)-3-hydroxypropanenitrile |
1864164-73-7 | 95% | 0.1g |
$678.0 | 2024-05-22 |
3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1864164-73-7 (3-(4,4-Dimethylcyclohexyl)-3-hydroxypropanenitrile) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
